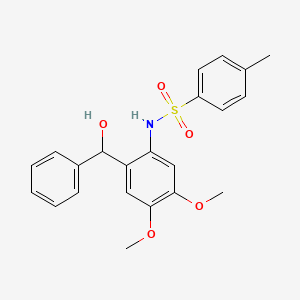
4-Oxo-2-phenylcyclopentanecarboxylic acid
Vue d'ensemble
Description
4-Oxo-2-phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H12O3 It is characterized by a cyclopentane ring substituted with a phenyl group and a carboxylic acid group, along with a ketone functional group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-2-phenylcyclopentanecarboxylic acid typically involves the reaction of cyclopentanone with phenylmagnesium bromide, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as diethyl ether and reagents like magnesium, bromobenzene, and carbon dioxide. The process can be summarized as follows:
Grignard Reaction: Cyclopentanone reacts with phenylmagnesium bromide to form 2-phenylcyclopentanol.
Oxidation: The 2-phenylcyclopentanol is oxidized to 2-phenylcyclopentanone using an oxidizing agent such as potassium permanganate.
Carboxylation: The 2-phenylcyclopentanone undergoes carboxylation with carbon dioxide to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and the use of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-2-phenylcyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of 2-phenylcyclopentanol.
Substitution: Formation of halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
4-Oxo-2-phenylcyclopentanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-phenylcyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its ketone group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic acid: Lacks the phenyl and ketone groups, making it less complex.
2-Phenylcyclopentanone: Similar structure but lacks the carboxylic acid group.
4-Oxo-2-nonenal: Contains a similar ketone group but differs in the carbon chain length and functional groups.
Uniqueness: 4-Oxo-2-phenylcyclopentanecarboxylic acid is unique due to the combination of its cyclopentane ring, phenyl group, ketone, and carboxylic acid functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propriétés
IUPAC Name |
4-oxo-2-phenylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,10-11H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRQNYXGJZLWYHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1=O)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B1637128.png)




![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic Acid](/img/structure/B1637144.png)





![N-[4-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide](/img/structure/B1637167.png)
![Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(2,3-dimethylphenyl)-1-piperazinyl]-](/img/structure/B1637168.png)

